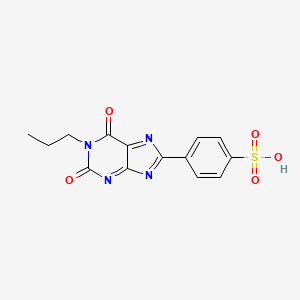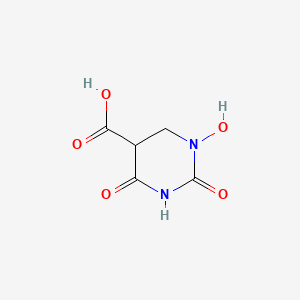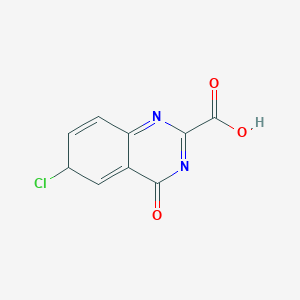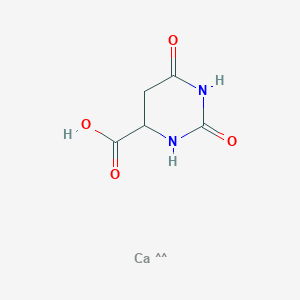
3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of a methoxy-substituted hexahydrochromenone precursor. The reaction is carried out under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling brominating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex brominated derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of brominated quinones or other oxidized derivatives.
Reduction: Formation of de-brominated hexahydrochromenone.
Substitution: Formation of various substituted hexahydrochromenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The exact mechanism of action for 3-Bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is not well-documented. brominated compounds often exert their effects through interactions with biological macromolecules, leading to alterations in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-methoxyphenethylamine: Another brominated compound with a methoxy group, used in various synthetic applications.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A brominated phenylboronic acid derivative with applications in organic synthesis.
Eigenschaften
Molekularformel |
C10H13BrO3 |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
3-bromo-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H13BrO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h5-7,9H,2-4H2,1H3 |
InChI-Schlüssel |
WPGAOAMPLROUKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC2C(C1)OC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)



![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)


![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)


![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

